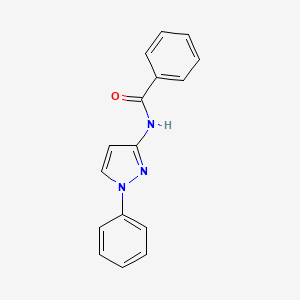
4-(4-methoxyphenyl)-N,5-diphenyl-1,3-thiazol-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenacyl bromide to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline in the presence of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of hydrobromic acid in the final step is crucial for the formation of the hydrobromide salt, which enhances the compound’s stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways and inhibition of key enzymes involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methoxyphenyl)-2-(4-phenylthiazol-2-yl)acetamide
- N-(4-Methoxyphenyl)-2-(4-phenylthiazol-2-yl)ethanamine
- N-(4-Methoxyphenyl)-2-(4-phenylthiazol-2-yl)benzamide
Uniqueness
N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE stands out due to its unique combination of a methoxyphenyl group and a thiazole ring, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.
Eigenschaften
Molekularformel |
C22H19BrN2OS |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-N,5-diphenyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C22H18N2OS.BrH/c1-25-19-14-12-16(13-15-19)20-21(17-8-4-2-5-9-17)26-22(24-20)23-18-10-6-3-7-11-18;/h2-15H,1H3,(H,23,24);1H |
InChI-Schlüssel |
QBDKGTPDJOJSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C4=CC=CC=C4.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)-2-propenamide](/img/structure/B11977401.png)

![Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11977407.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11977408.png)
![{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11977420.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977421.png)

![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977438.png)

![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977446.png)

![Isopropyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977457.png)
![2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11977461.png)
